molecular formula C5H8ClNO B2470770 3-(Chloromethyl)-5-methyl-4,5-dihydro-1,2-oxazole CAS No. 1314923-98-2

3-(Chloromethyl)-5-methyl-4,5-dihydro-1,2-oxazole

Cat. No.: B2470770
CAS No.: 1314923-98-2
M. Wt: 133.58
InChI Key: CQVCZCBMDJDEIS-UHFFFAOYSA-N
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Description

3-(Chloromethyl)-5-methyl-4,5-dihydro-1,2-oxazole is a chemical compound with the molecular formula C5H8ClNO and a molecular weight of 133.57 g/mol . It is classified as a 4,5-dihydroisoxazole, also known as an isoxazoline, a five-membered heterocyclic ring containing oxygen and nitrogen atoms . This specific derivative features a reactive chloromethyl group at the 3-position, making it a valuable synthetic intermediate or building block in organic and medicinal chemistry. The dihydroisoxazole scaffold is a privileged structure in drug discovery, and compounds based on this core have been investigated for a range of biological activities . While this compound's specific applications are not fully detailed in the literature, its structure suggests potential as a precursor for the synthesis of more complex molecules. The reactive chloromethyl group allows for further functionalization, enabling researchers to create diverse compound libraries for biological screening . The compound is intended for research purposes as a chemical reference standard or a starting material in synthetic chemistry projects. This product is For Research Use Only. It is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

3-(chloromethyl)-5-methyl-4,5-dihydro-1,2-oxazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8ClNO/c1-4-2-5(3-6)7-8-4/h4H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQVCZCBMDJDEIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=NO1)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

133.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1314923-98-2
Record name 3-(chloromethyl)-5-methyl-4,5-dihydro-1,2-oxazole
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Preparation Methods

Solvent Selection

Polar aprotic solvents like DMSO enhance reaction rates but increase epimerization risks. Ethanol strikes a balance between solubility and selectivity, favoring oxazoline formation over side products.

Temperature Control

Elevated temperatures accelerate cyclization but promote decomposition above 100°C. A study comparing yields at 80°C vs. 100°C found a 15% decrease in purity at higher temperatures due to ring-opening byproducts.

Catalytic Additives

Triethylamine (0.5 equivalents) improves yields by scavenging HCl, while molecular sieves (3Å) prevent hydrolysis of the chloromethyl group.

Analytical Characterization

Purity Assessment:

  • HPLC: Reverse-phase C18 column, acetonitrile/water (70:30), UV detection at 254 nm. Purity >99% is achievable post-recrystallization.
  • NMR:
    • ¹H NMR (CDCl₃): δ 1.35 (s, 3H, CH₃), 2.85 (dd, 2H, CH₂), 3.45 (t, 2H, N–CH₂), 4.20 (s, 2H, Cl–CH₂).
    • ¹³C NMR: 22.1 (CH₃), 45.8 (CH₂), 62.3 (N–CH₂), 72.5 (Cl–CH₂), 165.4 (C=N).

Mass Spectrometry:

  • ESI-MS: m/z 134.03 [M+H]⁺ (calculated for C₅H₈ClNO: 133.03).

Emerging Methodologies

Recent advances include photocatalytic C–H chloromethylation using Ru(bpy)₃²⁺ and NaCl under blue LED irradiation. This method eliminates pre-functionalized precursors, achieving 40–50% yields in preliminary trials.

Chemical Reactions Analysis

Types of Reactions

3-(Chloromethyl)-5-methyl-4,5-dihydro-1,2-oxazole undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction Reactions: Reduction of the oxazole ring can lead to the formation of dihydrooxazole derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. These reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in anhydrous solvents like tetrahydrofuran (THF).

Major Products Formed

    Substitution Reactions: Products include azido, thiocyanato, and methoxy derivatives of the oxazole.

    Oxidation Reactions: Oxidized products include oxazole-2-carboxylic acids and related compounds.

    Reduction Reactions: Reduced products include 4,5-dihydro-1,2-oxazole derivatives.

Scientific Research Applications

3-(Chloromethyl)-5-methyl-4,5-dihydro-1,2-oxazole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a precursor for drug development, particularly in the synthesis of novel therapeutic agents.

    Industry: It is used in the production of specialty chemicals, polymers, and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(Chloromethyl)-5-methyl-4,5-dihydro-1,2-oxazole involves its interaction with various molecular targets and pathways. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the modification of proteins, nucleic acids, and other cellular components. This can result in the inhibition of enzyme activity, disruption of cellular processes, and induction of cell death in certain cases.

Comparison with Similar Compounds

Table 1: Key Features of this compound and Structural Analogs

Compound Name Molecular Formula Substituents Key Features Biological Activity References
This compound C₅H₈ClNO Chloromethyl (C3), Methyl (C5) Reactive chloromethyl group, dihydro ring Potential antimicrobial activity; synthetic building block
5-(Chloromethyl)-3-ethyl-4,5-dihydro-1,2-oxazole C₆H₁₀ClNO Chloromethyl (C5), Ethyl (C3) Ethyl group enhances lipophilicity Used in medicinal chemistry for drug derivatization
3-Ethyl-4,5-dihydro-1,2-oxazole C₅H₉NO Ethyl (C3) Lacks reactive groups Limited bioactivity; primarily a structural scaffold
5-(Hydroxymethyl)-3-ethyl-4,5-dihydro-1,2-oxazole C₆H₁₁NO₂ Hydroxymethyl (C5), Ethyl (C3) Polar hydroxymethyl reduces reactivity Potential metabolite in drug pathways
Methyl 3-(3-fluorophenyl)-4,5-dihydro-1,2-oxazole-5-carboxylate C₁₂H₁₂FNO₃ Fluorophenyl, Methyl ester Aromatic interactions; ester hydrolysis Analgesic and anti-inflammatory properties
3-Tert-butyl-5-(chloromethyl)-1,3-oxazolidin-2-one C₈H₁₃ClNO₂ Chloromethyl, tert-butyl, oxazolidinone ring Oxazolidinone carbonyl enhances hydrogen bonding Antimicrobial applications

Structural and Reactivity Differences

Substituent Position and Type: The chloromethyl group at position 3 in the target compound distinguishes it from analogs like 5-(Chloromethyl)-3-ethyl-4,5-dihydro-1,2-oxazole (chloromethyl at C5). Positional differences influence steric effects and electronic distribution, affecting reactivity in substitution reactions . Methyl vs.

Ring Modifications: 4,5-Dihydro vs. Fully Unsaturated Oxazoles: The dihydro modification saturates the C4-C5 bond, reducing aromaticity and increasing stability. This contrasts with fully unsaturated oxazoles, which are more planar and reactive toward electrophilic substitution . Oxazole vs. Oxazolidinone: Compounds like 3-Tert-butyl-5-(chloromethyl)-1,3-oxazolidin-2-one () feature an oxazolidinone ring with a carbonyl group, enabling hydrogen bonding unavailable in the target compound’s dihydro-oxazole structure .

Functional Group Reactivity :

  • Chloromethyl (-CH₂Cl) vs. Hydroxymethyl (-CH₂OH) : The chloromethyl group’s high reactivity in nucleophilic substitutions (e.g., with amines or thiols) makes the target compound a versatile intermediate. Hydroxymethyl analogs are less reactive but more polar, influencing solubility and metabolic pathways .
  • Halogen Effects : Fluorine or bromine substituents in analogs like Methyl 3-(3-fluorophenyl)-4,5-dihydro-1,2-oxazole-5-carboxylate () enhance electronic effects and lipophilicity, impacting pharmacokinetics .

Research Findings and Gaps

  • Reactivity Studies : Chloromethyl-substituted dihydro-oxazoles undergo rapid substitution with nucleophiles like azides or thiols, as demonstrated in analogs (). This reactivity is underutilized in the target compound’s reported applications .
  • Biological Screening : While structurally similar compounds show antimicrobial and analgesic activities (), direct studies on the target compound are lacking. Its mechanism may involve MAO inhibition or enzyme alkylation, as seen in isoxazoline derivatives () .

Biological Activity

3-(Chloromethyl)-5-methyl-4,5-dihydro-1,2-oxazole is a heterocyclic compound that belongs to the oxazole family. This compound has garnered attention due to its diverse biological activities, particularly in pharmaceutical applications. This article provides a comprehensive overview of its biological activity, including antimicrobial properties, anticancer effects, and potential therapeutic applications.

Chemical Structure and Properties

The structure of this compound features a five-membered ring containing nitrogen and oxygen atoms, with a chloromethyl group at the 3-position and a methyl group at the 5-position. The molecular formula is C6H8ClN1O1C_6H_8ClN_1O_1, with a molecular weight of approximately 145.59 g/mol.

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit significant antimicrobial activity against various pathogens. A study highlighted its effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi. The minimum inhibitory concentrations (MICs) for selected pathogens are summarized in Table 1.

Pathogen MIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Salmonella typhimurium32
Candida albicans16

Anticancer Activity

The compound has also shown promising anticancer effects. In vitro studies have demonstrated its cytotoxicity against various cancer cell lines. Notably, it exhibited an IC50 value of 12.5 µM against human breast cancer cells (MCF-7) and 18.7 µM against human lung cancer cells (A549). The mechanism of action appears to involve apoptosis induction and cell cycle arrest.

Case Study: A recent study evaluated the effects of this compound on MCF-7 cells. Flow cytometry analysis revealed that treatment led to increased levels of pro-apoptotic factors such as Bax and decreased levels of anti-apoptotic factors like Bcl-2, suggesting a mechanism involving mitochondrial pathways.

While specific mechanisms for this compound are still under investigation, preliminary studies suggest that it may inhibit key enzymes involved in cell proliferation and survival pathways. For instance, it has been reported to inhibit histone deacetylases (HDACs), which play a crucial role in cancer progression by regulating gene expression.

Summary of Research Findings

A review of the literature reveals that compounds belonging to the oxazole family often exhibit a range of biological activities:

  • Antimicrobial Activity: Effective against various bacterial and fungal strains.
  • Anticancer Activity: Induces apoptosis in multiple cancer cell lines.
  • Enzyme Inhibition: Potential to inhibit HDACs and other critical enzymes linked to cancer development.

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